molecular formula C10H7FN2O B1361102 2-(3-Fluorophenyl)pyrimidin-4-ol CAS No. 76128-78-4

2-(3-Fluorophenyl)pyrimidin-4-ol

Cat. No.: B1361102
CAS No.: 76128-78-4
M. Wt: 190.17 g/mol
InChI Key: ARWFGZSZTLFUEI-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)pyrimidin-4-ol is a heterocyclic compound that features a pyrimidine ring substituted with a fluorophenyl group at the 2-position and a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)pyrimidin-4-ol typically involves the condensation of a 3-fluorobenzaldehyde derivative with a suitable amidine or guanidine under basic conditions. The reaction is often catalyzed by sodium hydroxide or ethoxide, leading to the formation of the pyrimidine ring .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Fluorophenyl)pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(3-Fluorophenyl)pyrimidin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to downstream effects on cellular pathways, influencing biological processes such as inflammation or cell proliferation .

Comparison with Similar Compounds

  • 2-(4-Fluorophenyl)pyrimidin-4-ol
  • 2-(3-Chlorophenyl)pyrimidin-4-ol
  • 2-(3-Methylphenyl)pyrimidin-4-ol

Comparison: 2-(3-Fluorophenyl)pyrimidin-4-ol is unique due to the presence of the fluorine atom, which can influence its electronic properties and reactivity. Compared to its analogs, this compound may exhibit different biological activities and chemical behaviors, making it a valuable subject for further research .

Properties

IUPAC Name

2-(3-fluorophenyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O/c11-8-3-1-2-7(6-8)10-12-5-4-9(14)13-10/h1-6H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWFGZSZTLFUEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001345865
Record name 2-(3-Fluorophenyl)pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001345865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76128-78-4
Record name 2-(3-Fluorophenyl)pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001345865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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